molecular formula C12H17BrClN B1380103 1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride CAS No. 1798004-11-1

1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride

Cat. No.: B1380103
CAS No.: 1798004-11-1
M. Wt: 290.63 g/mol
InChI Key: YQPKIPCHRIBQBQ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride is an organic compound that features a bromophenyl group attached to a cyclopropylpropan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride typically involves the following steps:

    Cyclopropylation: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Amine Introduction: The amine group is introduced through a reductive amination process, where the intermediate ketone or aldehyde reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H₂).

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl (OH), amino (NH₂), or alkyl groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in a suitable solvent like ethanol or water.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride is unique due to the presence of both a bromophenyl group and a cyclopropyl group, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine hydrochloride is a chemical compound of interest due to its potential biological activities. This compound, a member of the phenethylamine class, has been studied for its effects on various biological systems, particularly in relation to its pharmacological properties.

Chemical Structure and Properties

The compound features a cyclopropyl group and a bromophenyl moiety, which contribute to its unique biological activity. The presence of the bromine atom may enhance the lipophilicity and receptor binding affinity of the molecule.

This compound interacts with several biological targets:

  • Receptor Binding : The compound has been shown to bind to various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial for its psychoactive effects.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and cellular signaling.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have reported antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Initial investigations have indicated that the compound may induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways.
  • Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests potential use in treating mood disorders or neurodegenerative diseases.

Antimicrobial Activity

A study conducted on several derivatives of bromophenyl compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that this compound could be effective at low concentrations, making it a candidate for further development as an antimicrobial agent .

Anticancer Effects

In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induces apoptosis via the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .

Neuropharmacological Studies

Research on the neuropharmacological effects revealed that this compound could enhance dopaminergic signaling in animal models. Behavioral assays indicated increased locomotor activity, suggesting stimulant properties similar to other phenethylamines. This effect was correlated with increased levels of dopamine in specific brain regions .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalEnhances dopaminergic signaling

Properties

IUPAC Name

1-(3-bromophenyl)-3-cyclopropylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN.ClH/c13-11-3-1-2-10(6-11)8-12(14)7-9-4-5-9;/h1-3,6,9,12H,4-5,7-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPKIPCHRIBQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(CC2=CC(=CC=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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